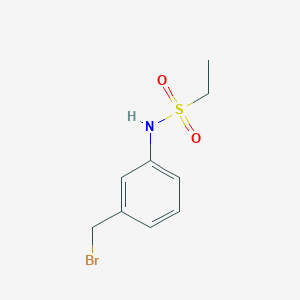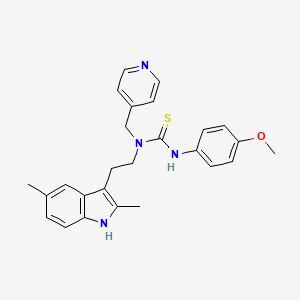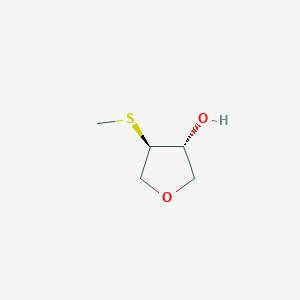
(3R,4R)-4-Methylsulfanyloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves discussing the molecular geometry, bond lengths and angles, and electronic structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these .Chemical Reactions Analysis
This involves discussing the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, product, or catalyst .Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other compounds .科学的研究の応用
Energy-Transfer-Enabled Biocompatible Reactions
The sulfur-containing molecule, similar in structure to "(3R,4R)-4-Methylsulfanyloxolan-3-ol", has been utilized in the energy-transfer-enabled biocompatible disulfide–ene reaction. This method enables the chemoselective anti-Markovnikov hydroalkyl/aryl thiolation of alkenes and alkynes. It's noted for its biocompatibility and wide functional group tolerance, making it suitable for bioimaging applications and carbon–sulfur bond-forming late-stage functionalization chemistry, especially in metabolic labeling (Teders et al., 2018).
Advanced Organic Synthesis Techniques
The molecule's relevance extends to advanced organic synthesis techniques. For example, the synthesis of 4-sulfenyl isoxazoles through AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-Methyloximes showcases its role in constructing complex organic frameworks. This method employs N-arylsulfanylsuccinimides and dialkyl disulfides as electrophiles, demonstrating the molecule's versatility in organic synthesis (Gao et al., 2019).
Inhibition Studies in Medicinal Chemistry
In medicinal chemistry, derivatives of sulfur-containing molecules have been studied for their inhibitory effects. For instance, (4-Phenoxyphenylsulfonyl)methylthiirane, a selective inhibitor of matrix metalloproteinase 2 (MMP2), demonstrates the potential of sulfur-containing molecules in designing selective enzyme inhibitors. Computational studies have revealed insights into the mechanism of action and potential for therapeutic applications (Tao et al., 2010).
Applications in Energy Storage and Sensors
Sulfur-containing molecules have also found applications in energy storage systems, such as lithium-sulfur batteries. In situ Raman spectroscopy studies of sulfur speciation in lithium-sulfur batteries have highlighted their role in improving the understanding of sulfur reduction mechanisms, potentially leading to more efficient and stable battery designs (Wu et al., 2015).
Enzyme Inhibition for Therapeutic Targets
Another fascinating application is the discovery and mechanistic characterization of inhibitors for the H2S-producing enzyme 3-mercaptopyruvate sulfurtransferase (3MST). These inhibitors target active-site cysteine persulfide, offering new avenues for therapeutic intervention in diseases where hydrogen sulfide plays a regulatory role (Hanaoka et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R,4R)-4-methylsulfanyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8-5-3-7-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVYTDNUOBDOAH-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1COCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1COC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-Methylsulfanyloxolan-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


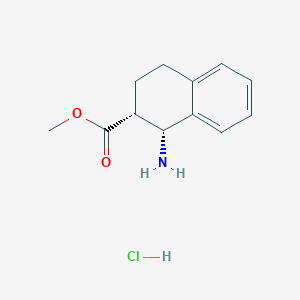


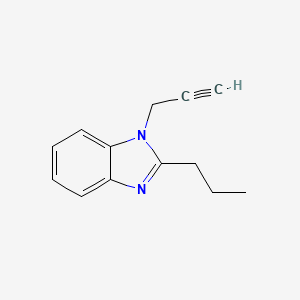
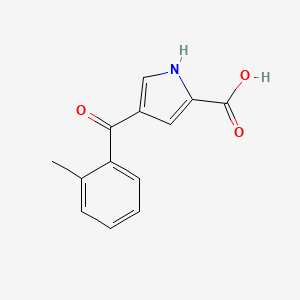

![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591222.png)
![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2591223.png)

